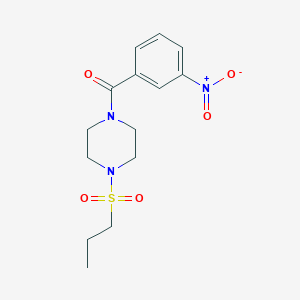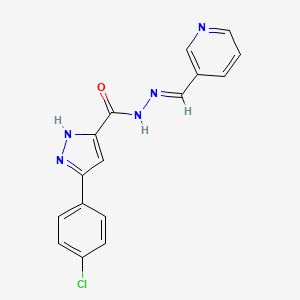![molecular formula C17H17F3N2O2S B5519517 2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The specific compound is a part of a class of chemicals that combine several functional groups, including trifluoromethyl phenyl, thiazolyl carbonyl, and oxazepane rings. These functional groups contribute to its unique chemical and physical properties, making it of interest in materials science, pharmacology, and chemical synthesis research.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups through various chemical reactions. For instance, compounds with similar structures have been synthesized through reactions that involve the addition of trifluoromethyl groups, the formation of thiazolyl carbonyl structures, and the closure of oxazepane rings. These processes often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently (Qin & Zard, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used techniques for analyzing these structures. The oxazepane ring, for example, is known to adopt a twist-chair conformation, contributing to the molecule's overall three-dimensional shape and its reactivity (Govindaraj et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of "2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane" is influenced by its functional groups. For example, the presence of a trifluoromethyl group can enhance the molecule's electronegativity, affecting its interactions with other molecules. Similarly, the thiazolyl carbonyl group can participate in various chemical reactions, such as nucleophilic substitutions or additions, due to the presence of a carbonyl carbon (Coyanis et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Thiazole and Thiadiazole Derivatives : A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds were evaluated against Hepatocellular carcinoma cell lines, showing promising results as potential anticancer agents (Gomha et al., 2017).
Photochromic Materials
- Mixed Crystals with Diarylethenes : Research on mixed crystals containing diarylethenes, including thiazolyl and oxazolyl derivatives, demonstrated different colors upon illumination with specific wavelengths. This study highlights the application of such compounds in developing photoresponsive materials (Takami et al., 2007).
Catalytic Activation and Organic Synthesis
- Carbonylation Reactions : A study described the ruthenium-catalyzed carbonylation of 2-phenyloxazolines, demonstrating the synthetic utility of these reactions in organic synthesis. The presence of oxazoline rings was crucial for the carbonylation to proceed, indicating the role of such compounds in facilitating specific organic transformations (Ie et al., 2000).
Antimicrobial Activities
- Thiazoles and Fused Derivatives : Another study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal strains. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Liquid Crystal Materials
- Heterocyclic Liquid Crystals : Research on heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione highlighted their potential in creating materials with high phase transition temperatures and specific mesomorphic behaviors (Yeap et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methyl-1,4-oxazepan-4-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-11-9-22(7-2-8-24-11)16(23)14-10-25-15(21-14)12-3-5-13(6-4-12)17(18,19)20/h3-6,10-11H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRISNYULPAPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)
![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)
![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)
![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)
![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)